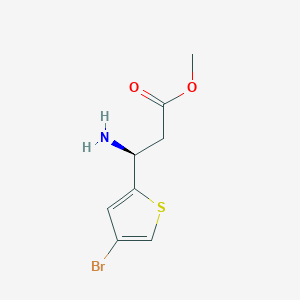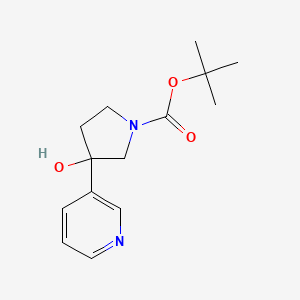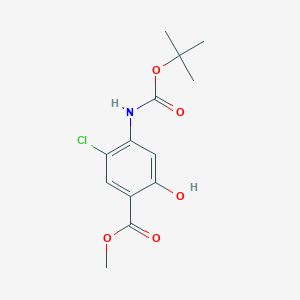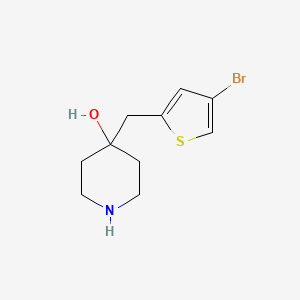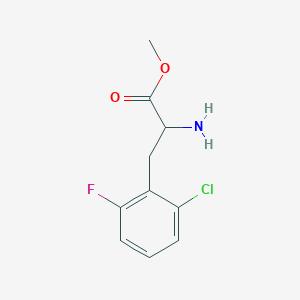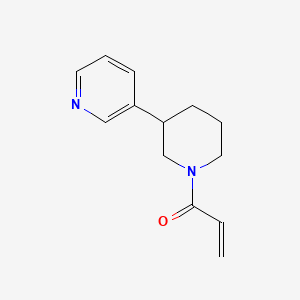
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one is a compound that features a pyridine ring attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine and an appropriate enone precursor under basic conditions. One common method involves the use of sodium acetate as a base in an ethanol solvent, followed by heating the mixture to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one has been explored for its potential in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PFKFB3, which plays a role in glycolysis . This inhibition can lead to reduced glycolytic flux and suppressed glucose uptake, making it a potential candidate for cancer therapy.
類似化合物との比較
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Shares a similar structure but with a phenyl group instead of a pyridine ring.
(2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one: Another related compound used in the synthesis of cytotoxic agents.
Uniqueness: 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of a pyridine and piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in synthetic applications make it a valuable compound in research and industry.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
1-(3-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-8-4-6-12(10-15)11-5-3-7-14-9-11/h2-3,5,7,9,12H,1,4,6,8,10H2 |
InChIキー |
OAAFUJFJNRCDIQ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCCC(C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
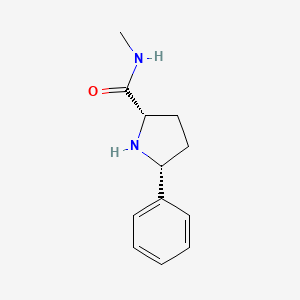
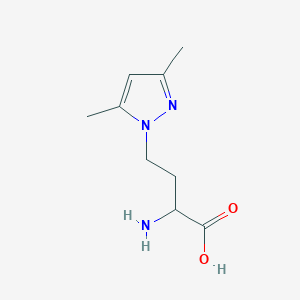
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)
![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
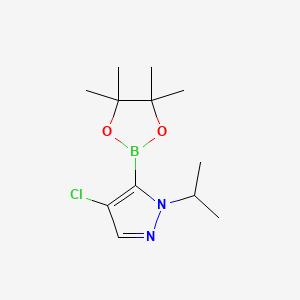
![Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
![6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13548558.png)
